molecular formula C18H23N5O B2527037 N'-[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine CAS No. 879581-11-0

N'-[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine

Cat. No. B2527037
CAS RN: 879581-11-0
M. Wt: 325.416
InChI Key: SSJIQFCKANTYGG-UHFFFAOYSA-N
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Description

The compound "N'-[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine" is a derivative of the pyrazolo[1,5-a]pyrimidine class, which is a bicyclic scaffold known for its biological activity. This class of compounds has been extensively studied for various pharmacological properties, including anti-inflammatory, anticancer, and adenosine receptor antagonist activities .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclization reactions and can be achieved through various synthetic routes. For instance, a one-pot microwave-assisted process has been reported for the regioselective synthesis of 3-formylpyrazolo[1,5-a]pyrimidines, which are key intermediates for further functionalization . Another approach involves the reaction of phenylmalononitrile with hydrazine to yield polyfunctional heterocycles, which can be further reacted to produce derivatives of 2-aminopyrazolo[1,5-a]pyrimidine . The synthesis of related compounds often involves the introduction of substituents with different lipophilicity and steric hindrance to modulate the biological activity .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by the presence of a bicyclic core with various substituents that can significantly influence the compound's binding affinity and selectivity towards biological targets. X-ray diffraction analysis and NMR measurements are commonly used to determine the structures and regioselectivity of the reactions . Density functional theory (DFT) calculations, including HOMO and LUMO energy analysis, molecular electrostatic potential (MEP) surface maps, and Hirshfeld surface analysis, provide insights into the electronic properties and intermolecular interactions of these compounds .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine derivatives can undergo a variety of chemical reactions, including formylation, acylation, and cyclization, to yield functionalized compounds with potential biological activities . The reactivity of the amino group in the bicyclic system is particularly notable, as it can react with 1,3-dicarbonyl compounds to produce derivatives with different side chains or linkages . The introduction of acyl groups has been shown to be crucial for efficient and selective binding to biological targets such as the human A3 adenosine receptor .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, fluorescence, and photophysical properties, are influenced by the nature of the substituents. For example, derivatives substituted with donor or acceptor groups at position 7 exhibit large Stokes shifts and strong fluorescence intensity, which can be exploited in the development of fluorescent probes . The introduction of lipophilic groups can also enhance the potency and selectivity of these compounds as human A3 adenosine receptor antagonists .

Mechanism of Action

The compound acts as an mTOR inhibitor and has been studied for its potential as a radiosensitizer for hepatocellular carcinoma . It has shown a slightly higher affinity for PBR than does [11C]PK11195 .

properties

IUPAC Name

N-[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N',N'-dimethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c1-13-11-17(19-9-10-22(2)3)23-18(21-13)15(12-20-23)14-7-5-6-8-16(14)24-4/h5-8,11-12,19H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJIQFCKANTYGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NCCN(C)C)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine

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